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Compound of Interest

Compound Name: Dpc 961

Cat. No.: B1670919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: DPC 961 is an investigational non-nucleoside reverse transcriptase inhibitor

(NNRTI) for which development was discontinued. Detailed preclinical data for DPC 961 are

not extensively available in the public domain. The following application notes and protocols

are based on the known characteristics of DPC 961, general principles of preclinical drug

development for BCS Class II compounds, and established mechanisms for NNRTIs. The

quantitative data presented are representative examples and should be considered illustrative.

Introduction
DPC 961 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor

(NNRTI) that was under development for the treatment of HIV-1 infection. As a

Biopharmaceutics Classification System (BCS) Class II compound, DPC 961 is characterized

by high permeability and low aqueous solubility.[1] This presents specific challenges in

formulation development to ensure adequate oral bioavailability. Preclinical development of

DPC 961 focused on addressing these formulation challenges, understanding its

pharmacokinetic profile, and establishing a safety margin through toxicology studies. A key

issue in its development was the existence of multiple polymorphic forms (Form I and Form III),

which required comparative in vivo studies to ensure consistent bio-performance.[1]
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DPC 961, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), a critical

enzyme for the conversion of viral RNA into proviral DNA.[2][3][4][5] Unlike nucleoside reverse

transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain.

Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, distant from

the active site.[2][4] This binding induces a conformational change in the enzyme, which

allosterically inhibits its function and blocks the DNA polymerization process.[2]
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Figure 1: Mechanism of Action of DPC 961 as an NNRTI.

Preclinical Pharmacokinetics
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism,

and excretion (ADME) of a drug candidate. For a BCS Class II compound like DPC 961,

formulation plays a critical role in oral absorption. Studies in dogs are commonly used to

assess the oral bioavailability of different formulations.

Representative Pharmacokinetic Data in Dogs
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The following table presents illustrative pharmacokinetic data for two oral formulations of DPC
961 in Beagle dogs. This data is hypothetical and serves to demonstrate the type of information

gathered in such studies. An oral absorption study in dogs was necessary to confirm that a

change in the crystal form of DPC 961 would not impact its bio-performance.[1]

Parameter
Formulation A
(Suspension)

Formulation B (Tablet -
Form III)

Dose (mg/kg) 10 10

Cmax (ng/mL) 850 ± 150 1100 ± 200

Tmax (hr) 2.0 ± 0.5 1.5 ± 0.5

AUC (0-24h) (ng*hr/mL) 6200 ± 1200 8500 ± 1800

Oral Bioavailability (%) ~25 ~35

Table 1: Representative Pharmacokinetic Parameters of DPC 961 Formulations in Beagle Dogs

(n=6 per group). Data are presented as mean ± SD.

Preclinical Toxicology
Toxicology studies are performed to identify potential target organs for toxicity and to establish

a safe starting dose for clinical trials. These studies are conducted in at least two species,

typically a rodent and a non-rodent (e.g., dog or non-human primate).

Representative Toxicology Study Summary
The following table provides a hypothetical summary of findings from a 28-day repeat-dose oral

toxicology study in cynomolgus monkeys.
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Dose Group (mg/kg/day) Key Findings
NOAEL (No-Observed-
Adverse-Effect Level)

0 (Vehicle Control) No treatment-related findings. -

10
Mild, reversible elevation in

liver enzymes (ALT, AST).
-

30

Moderate, reversible elevation

in liver enzymes. Mild

gastrointestinal distress

(emesis).

10 mg/kg/day

100

Significant elevation in liver

enzymes with minimal

hepatocellular necrosis.

Moderate gastrointestinal

distress.

-

Table 2: Representative Summary of a 28-Day Oral Toxicology Study of DPC 961 in

Cynomolgus Monkeys.

Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Beagle Dogs
This protocol outlines a typical study to assess the pharmacokinetics of a novel formulation of

DPC 961.
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Figure 2: Experimental Workflow for a Canine Pharmacokinetic Study.
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Objective: To determine the pharmacokinetic profile of DPC 961 formulated as an oral tablet in

male Beagle dogs.

Materials:

DPC 961 tablets (specified dose)

Vehicle control (e.g., 0.5% methylcellulose)

Beagle dogs (male, ~10 kg, n=6)

Oral gavage tubes

K2-EDTA collection tubes

Centrifuge, vortex mixer, freezer (-80°C)

LC-MS/MS system

Procedure:

Acclimation: Animals are acclimated for at least 7 days prior to the study.

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water

available ad libitum.

Dosing: Each dog is administered a single oral dose of the DPC 961 tablet via gavage,

followed by a flush of water.

Blood Sampling: Blood samples (approximately 2 mL) are collected from the jugular vein into

K2-EDTA tubes at the following time points: pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours

post-dose.

Plasma Processing: Blood samples are immediately placed on ice and centrifuged at 3000

rpm for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma is transferred

to labeled cryovials and stored at -80°C until analysis.
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Bioanalysis: Plasma concentrations of DPC 961 are determined using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are

calculated from the plasma concentration-time data using non-compartmental analysis

software.

Protocol: 28-Day Repeat-Dose Oral Toxicology Study in
Non-Human Primates
This protocol describes a representative study to evaluate the safety of DPC 961 following daily

administration for 28 days.
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Figure 3: Workflow for a 28-Day Toxicology Study.

Objective: To assess the potential toxicity of DPC 961 when administered orally to cynomolgus

monkeys daily for 28 days.

Materials:

DPC 961 formulation
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Vehicle control

Cynomolgus monkeys (equal numbers of males and females, n=3-4 per sex per group)

Equipment for clinical observations, blood collection, and pathological examinations.

Procedure:

Acclimation and Group Assignment: Animals are acclimated and randomly assigned to dose

groups (e.g., vehicle control, low-, mid-, and high-dose).

Daily Dosing: The DPC 961 formulation or vehicle is administered daily via oral gavage at

the same time each day for 28 consecutive days.

In-life Monitoring:

Clinical Observations: Conducted twice daily to check for signs of toxicity.

Body Weight: Recorded weekly.

Food Consumption: Measured daily.

Ophthalmology and ECG: Performed pre-study and at the end of the treatment period.

Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry,

and urinalysis pre-study and at termination.

Terminal Procedures: On day 29, animals are euthanized. A full necropsy is performed, and

selected organs are weighed.

Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and

examined microscopically.

Data Analysis: All data are statistically analyzed to identify any dose-dependent, treatment-

related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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